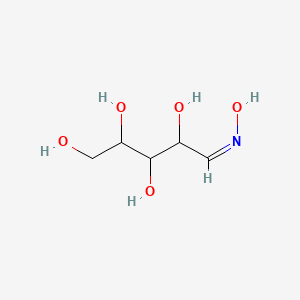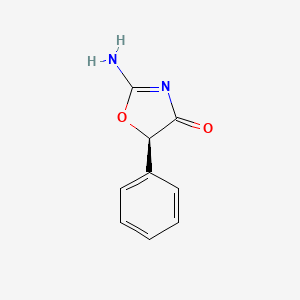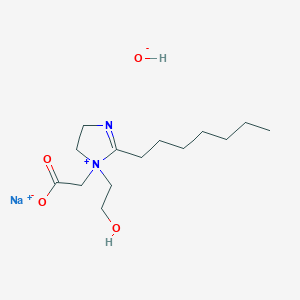![molecular formula C11H7N3O B14172337 Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one CAS No. 923012-49-1](/img/structure/B14172337.png)
Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system that includes a pyridine ring and a naphthyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of 2-aminopyridine with suitable diketones or β-ketoesters can lead to the formation of the desired naphthyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for large-scale production, especially for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound’s derivatives are used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to altered cellular functions. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms within the rings.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring and exhibit different chemical properties and biological activities.
Uniqueness
Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one is unique due to its specific ring structure and the position of the nitrogen atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for drug discovery and development.
Propiedades
Número CAS |
923012-49-1 |
|---|---|
Fórmula molecular |
C11H7N3O |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
5H-pyrido[3,4-c][1,5]naphthyridin-6-one |
InChI |
InChI=1S/C11H7N3O/c15-11-8-6-12-5-3-7(8)10-9(14-11)2-1-4-13-10/h1-6H,(H,14,15) |
Clave InChI |
FSABQAYIAYDFOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=NC=C3)C(=O)N2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)




![Diprop-2-en-1-yl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14172287.png)
![(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B14172302.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14172314.png)
![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14172320.png)
![(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol](/img/structure/B14172327.png)

